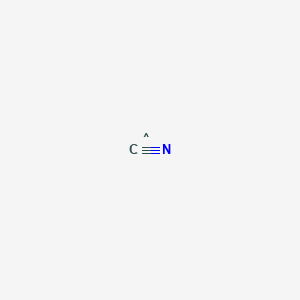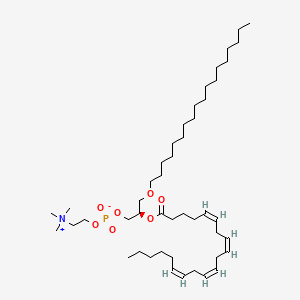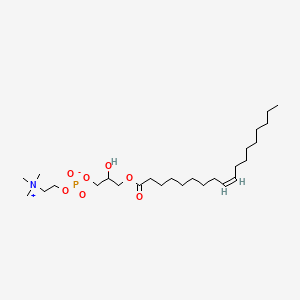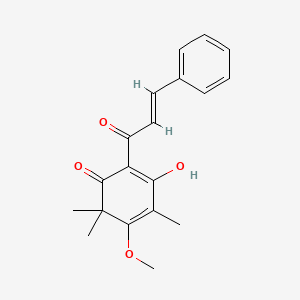
Cyano radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanyl is an organic radical. It derives from a hydrogen cyanide.
Scientific Research Applications
Cyano Radical in Crossed Molecular Beam Experiments
The cyano radical (CN) is used in crossed molecular beam experiments to investigate the chemical dynamics of bimolecular reactions. Kaiser et al. (1999) developed a technique to generate an intense pulsed cyano radical beam, which is used to study reactions involving CN radicals in their ground electronic state 2Σ+ (Kaiser et al., 1999).
Kinetics and Energetics in Chemical Reactions
The kinetics and energetics of various hydrogen abstractions by the cyano radical are significant in environments like the atmosphere and interstellar medium. Burke et al. (2021) explored reactions involving CN and small, closed-shell molecules, highlighting the carbon atom's higher reactivity in the cyano radical (Burke et al., 2021).
Formation of Nitriles in Planetary Atmospheres
Research by Kaiser and Balucani (2001) on the reaction of cyano radicals with unsaturated hydrocarbons shows a pathway for nitriles formation in hydrocarbon-rich atmospheres of planets and moons. These reactions are barrierless, exothermic, and involve CN vs. H atom exchange, making them suitable for synthesizing unsaturated nitriles in solar system environments (Kaiser & Balucani, 2001).
Cyano Radical in Radical Polymerization
Cyano(ethoxycarbonothioylthio)methyl benzoate, a novel one-carbon radical equivalent, has been used for the introduction of an acyl unit via xanthate transfer radical addition to olefins. This shows the application of cyano radical derivatives in radical polymerization processes (Bagal, de Greef, & Zard, 2006).
Role in Hydrocarbon Growth and Nitrile Incorporation
The reaction of the cyano radical with organic compounds like 1-pentene indicates its role in hydrocarbon growth and nitrile incorporation, relevant to atmospheric processes on celestial bodies like Titan. The study by Estillore et al. (2010) highlights the hydrogen abstraction channel in such reactions (Estillore et al., 2010).
Astronomical and Chemical Significance
The cyano radical's empirical rovibronic energy levels are crucial in astronomy and chemistry. Syme and McKemmish (2020) used the marvel algorithm to determine these levels, highlighting the radical's significance across various scientific fields (Syme & McKemmish, 2020).
properties
Product Name |
Cyano radical |
|---|---|
Molecular Formula |
CN |
Molecular Weight |
26.017 g/mol |
IUPAC Name |
azanylidynemethane |
InChI |
InChI=1S/CN/c1-2 |
InChI Key |
JEVCWSUVFOYBFI-UHFFFAOYSA-N |
SMILES |
[C]#N |
Canonical SMILES |
[C]#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12Z,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1235013.png)









![1-[4-[(E)-2-[4-[(E)-2-(4-pyridin-1-ium-1-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]pyridin-1-ium](/img/structure/B1235029.png)


